N-(3,4-dimethylphenyl)-3-oxobutanamide

Description

The exact mass of the compound N-(3,4-dimethylphenyl)-3-oxobutanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-5-11(6-9(8)2)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJXJUYTRVZNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304478 |

Source

|

| Record name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50334-96-8 |

Source

|

| Record name | 50334-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3,4-dimethylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(3,4-dimethylphenyl)-3-oxobutanamide. Given the limited publicly available experimental data for this specific isomer, this document also includes comparative data for the well-characterized isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, to provide a broader context for researchers.

Chemical Identity and Physical Properties

N-(3,4-dimethylphenyl)-3-oxobutanamide, also known as acetoacet-3,4-xylidide, is an aromatic organic compound belonging to the acetoacetanilide class. These compounds are characterized by a β-ketoamide functional group attached to a substituted phenyl ring. Acetoacetanilides are notable for their role as intermediates in the synthesis of dyes and pigments and are being explored for various pharmaceutical applications.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the key chemical identifiers and physical properties for N-(3,4-dimethylphenyl)-3-oxobutanamide and its more extensively studied isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide.

Table 1: Chemical Identifiers

| Identifier | N-(3,4-dimethylphenyl)-3-oxobutanamide | N-(2,4-dimethylphenyl)-3-oxobutanamide |

| IUPAC Name | N-(3,4-dimethylphenyl)-3-oxobutanamide | N-(2,4-dimethylphenyl)-3-oxobutanamide[1] |

| Synonyms | Acetoacet-3,4-xylidide | 2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide[1] |

| CAS Number | 50334-96-8[2] | 97-36-9[1] |

| Molecular Formula | C₁₂H₁₅NO₂[2] | C₁₂H₁₅NO₂[1][3] |

| Molecular Weight | 205.25 g/mol [2] | 205.25 g/mol [1][3][4] |

| InChIKey | - | HGVIAKXYAZRSEG-UHFFFAOYSA-N[1][3] |

| SMILES | - | CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C[1] |

Table 2: Physical and Chemical Properties

| Property | N-(3,4-dimethylphenyl)-3-oxobutanamide | N-(2,4-dimethylphenyl)-3-oxobutanamide |

| Physical Description | Data not available | Dry Powder, Colourless solid[1] |

| Melting Point | Data not available | 88 °C[1] |

| Boiling Point | Data not available | 343.93 °C (rough estimate)[4] |

| Flash Point | Data not available | 171 °C[1][4] |

| Solubility | Data not available | Slightly soluble in Chloroform and Methanol[4] |

| Storage | Sealed in dry, 2-8°C | Data not available |

Synthesis of N-(3,4-dimethylphenyl)-3-oxobutanamide

The synthesis of N-(3,4-dimethylphenyl)-3-oxobutanamide can be achieved via the acetoacetylation of 3,4-dimethylaniline. A common and effective method involves the reaction with diketene.

Experimental Workflow Diagram

References

N-(3,4-dimethylphenyl)-3-oxobutanamide (CAS 97-36-9): A Technical Guide

An In-depth Examination of N-(3,4-dimethylphenyl)-3-oxobutanamide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-(3,4-dimethylphenyl)-3-oxobutanamide, with the CAS Registry Number 97-36-9. It is important to note that the CAS number 97-36-9 is predominantly associated with the isomeric compound, N-(2,4-dimethylphenyl)-3-oxobutanamide. This guide will focus on the data available for N-(3,4-dimethylphenyl)-3-oxobutanamide, which is more accurately identified by the CAS number 50334-96-8 .

Core Chemical and Physical Properties

N-(3,4-dimethylphenyl)-3-oxobutanamide is a solid organic compound. The following tables summarize its key quantitative data.

| Identifier | Value | Source |

| CAS Number | 50334-96-8 | [1][2] |

| Molecular Formula | C12H15NO2 | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Physical Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Flash Point | Not Available | |

| Solubility | Not Available |

Synthesis and Experimental Protocols

Generalized Synthetic Approach: Acetoacetylation of 3,4-Dimethylaniline

The synthesis would likely proceed via the reaction of 3,4-dimethylaniline with an acetoacetylating agent, such as diketene or ethyl acetoacetate.

-

Reaction with Diketene: This method involves the direct reaction of 3,4-dimethylaniline with diketene. The reaction is typically carried out in an inert solvent.

-

Reaction with Ethyl Acetoacetate: This is a condensation reaction where 3,4-dimethylaniline reacts with ethyl acetoacetate, usually at elevated temperatures, to form the product with the elimination of ethanol.

General Experimental Considerations (Not a specific protocol):

-

Reactant Purity: Ensure the purity of 3,4-dimethylaniline and the acetoacetylating agent to minimize side reactions and simplify purification.

-

Solvent Selection: A suitable inert solvent should be chosen to dissolve the reactants and facilitate the reaction.

-

Temperature Control: The reaction temperature may need to be controlled to manage the reaction rate and prevent decomposition.

-

Work-up and Purification: After the reaction is complete, the product would be isolated through standard laboratory techniques such as filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent to obtain the final product in high purity.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for N-(3,4-dimethylphenyl)-3-oxobutanamide (CAS 50334-96-8) is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards associated with its precursors and related compounds.

The potential precursor, 3,4-dimethylaniline , is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] The potential reactant, diketene , is a highly reactive, flammable, and toxic liquid that can polymerize violently.[5]

Recommended General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for N-(3,4-dimethylphenyl)-3-oxobutanamide. Further research is required to elucidate its pharmacological and toxicological profile.

Visualizations

As no specific signaling pathways or detailed experimental workflows for N-(3,4-dimethylphenyl)-3-oxobutanamide have been described in the available literature, a generalized workflow for the synthesis and characterization of such a chemical compound is presented below.

Caption: Generalized workflow for the synthesis and characterization of N-(3,4-dimethylphenyl)-3-oxobutanamide.

References

- 1. List of SDS files Grouped by CAS numbers - Page 1223 (49850-62-6 to 50342-01-3) [chemblink.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpachem.com [cpachem.com]

- 5. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3,4-dimethylphenyl)-3-oxobutanamide

This guide provides a detailed overview of the molecular structure and properties of N-(3,4-dimethylphenyl)-3-oxobutanamide, a chemical compound of interest to researchers and professionals in drug development and organic synthesis.

Quantitative Molecular Data

The fundamental molecular properties of N-(3,4-dimethylphenyl)-3-oxobutanamide are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 50334-96-8 | [1] |

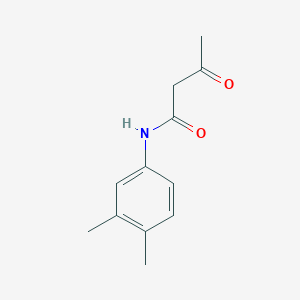

Molecular Structure Visualization

The two-dimensional chemical structure of N-(3,4-dimethylphenyl)-3-oxobutanamide is depicted below. This visualization illustrates the atomic connectivity and the arrangement of the dimethylphenyl, amide, and oxobutanamide functional groups.

References

A Technical Guide to Determining the Solubility of N-(3,4-dimethylphenyl)-3-oxobutanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(3,4-dimethylphenyl)-3-oxobutanamide is an aromatic amide whose physicochemical properties are of significant interest in various fields of chemical and pharmaceutical research. Solubility is a fundamental attribute of a chemical compound that dictates its behavior in different solvent systems. In drug development, solubility influences bioavailability, formulation strategies, and the design of purification processes. For chemists, understanding solubility is crucial for reaction optimization, crystallization, and product isolation.

This guide presents a standardized approach to experimentally determine the equilibrium solubility of N-(3,4-dimethylphenyl)-3-oxobutanamide in a range of organic solvents.

Physicochemical Properties of N-(3,4-dimethylphenyl)-3-oxobutanamide

A summary of the key physicochemical properties of N-(3,4-dimethylphenyl)-3-oxobutanamide is provided in the table below. These values are primarily computationally derived and serve as a baseline for experimental work.

| Property | Value | Source |

| IUPAC Name | N-(3,4-dimethylphenyl)-3-oxobutanamide | |

| CAS Number | 50334-96-8 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | White to off-white powder (based on related isomers) | [2] |

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask (SSF) Method

The Saturation Shake-Flask (SSF) method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The methodology involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

N-(3,4-dimethylphenyl)-3-oxobutanamide (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, ethyl acetate, chloroform)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the SSF method.

Detailed Procedure

-

Preparation of the Suspension: Add an excess amount of solid N-(3,4-dimethylphenyl)-3-oxobutanamide to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. Record the exact amount of solid added.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the suspensions for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the clear supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the solute.

-

-

Quantification of the Solute:

-

Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of N-(3,4-dimethylphenyl)-3-oxobutanamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

Analytical Quantification

A validated analytical method is essential for the accurate quantification of the dissolved solute.

HPLC is a highly sensitive and specific method for quantifying the concentration of N-(3,4-dimethylphenyl)-3-oxobutanamide. A reverse-phase HPLC method is generally suitable for acetoacetanilide derivatives.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at a wavelength where N-(3,4-dimethylphenyl)-3-oxobutanamide exhibits maximum absorbance (λmax). The λmax should be determined by scanning a dilute solution of the compound across the UV spectrum.

-

Calibration: A calibration curve should be prepared using standard solutions of N-(3,4-dimethylphenyl)-3-oxobutanamide of known concentrations.

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.

-

Wavelength of Maximum Absorbance (λmax): A UV-Vis scan of a dilute solution of N-(3,4-dimethylphenyl)-3-oxobutanamide in the solvent of interest must be performed to identify the λmax.

-

Calibration: A calibration curve of absorbance versus concentration should be generated using a series of standard solutions of known concentrations. The absorbance of the diluted supernatant is then measured, and the concentration is determined from the calibration curve.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of N-(3,4-dimethylphenyl)-3-oxobutanamide in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Chloroform | 25 | Experimental Value | Calculated Value |

| (Other solvents) | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

The solubility of a compound is influenced by several factors. Understanding these can aid in the interpretation of experimental results. The logical relationship between these factors is depicted below.

Conclusion

This technical guide provides a robust and detailed framework for the experimental determination of the solubility of N-(3,4-dimethylphenyl)-3-oxobutanamide in organic solvents. By adhering to the outlined Saturation Shake-Flask protocol and employing validated analytical techniques, researchers can generate high-quality, reliable solubility data. This information is invaluable for advancing research and development activities where N-(3,4-dimethylphenyl)-3-oxobutanamide is a compound of interest. The provided templates for data presentation and the visualization of the experimental workflow are intended to ensure consistency and clarity in reporting these critical physicochemical parameters.

References

Technical Brief: Nomenclature of N-(3,4-dimethylphenyl)-3-oxobutanamide

This document provides the IUPAC name and available synonyms for the chemical compound N-(3,4-dimethylphenyl)-3-oxobutanamide, a key organic intermediate. Due to the existence of closely related isomers, this guide also details the nomenclature of the more common isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, to prevent ambiguity in research and development.

N-(3,4-dimethylphenyl)-3-oxobutanamide

The compound specified, N-(3,4-dimethylphenyl)-3-oxobutanamide, is a distinct chemical entity with its own unique identifier.

-

IUPAC Name: The formally accepted IUPAC name for this compound is N-(3,4-dimethylphenyl)-3-oxobutanamide .

-

CAS Number: 50334-96-8

Synonyms: Based on a comprehensive search of chemical databases, there are no widely recognized or documented synonyms for N-(3,4-dimethylphenyl)-3-oxobutanamide. The IUPAC name is the primary identifier used in literature and by chemical suppliers.

Isomeric Form: N-(2,4-dimethylphenyl)-3-oxobutanamide

For the benefit of researchers, it is crucial to distinguish the 3,4-isomer from the more frequently cited 2,4-isomer. The nomenclature for this related compound is well-documented with numerous synonyms.

Data Summary Table: Synonyms of N-(2,4-dimethylphenyl)-3-oxobutanamide

| Synonym Type | Synonym |

| Common Names | 2',4'-Dimethylacetoacetanilide |

| Acetoacet-m-xylidide | |

| m-Acetoacetoxylidide | |

| Acetoacetyl-m-xylidide | |

| 2',4'-Acetoacetoxylidide | |

| N-Acetoacetyl-2,4-xylidine | |

| Systematic Variants | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- |

| N-(2,4-Dimethylphenyl)acetoacetamide | |

| 1-Acetoacetylamino-2,4-dimethylbenzene | |

| Other Identifiers | AAMX |

| NSC 8398 |

The data in this table was compiled from comprehensive chemical databases.[1]

References

The Discovery and History of Acetoacet-m-xylidide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacet-m-xylidide, chemically known as N-(2,4-dimethylphenyl)-3-oxobutanamide, is a key organic intermediate with a rich history intertwined with the development of synthetic pigments. This technical guide provides an in-depth exploration of its discovery, historical significance, synthesis, and critical role as a precursor in the chemical industry. Quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis and subsequent reactions are provided. Furthermore, key chemical pathways are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: A Historical Perspective on Acetoacetanilides and the Dawn of Synthetic Pigments

The story of Acetoacet-m-xylidide is intrinsically linked to the rise of the synthetic dye and pigment industry in the latter half of the 19th century. The discovery of diazo compounds and their subsequent coupling reactions by chemists like Peter Griess around 1858 laid the foundation for the creation of a vast array of vibrant and lightfast colorants.[1] These "azo dyes" revolutionized the textile and printing industries, which had previously relied on natural and often less stable colorants.

Central to the synthesis of many yellow, orange, and red azo pigments was the development of a class of compounds known as acetoacetanilides. While the precise first synthesis of Acetoacet-m-xylidide is not well-documented in readily available historical records, the parent compound, acetoacetanilide, was first prepared by Ludwig Knorr. His work on the synthesis of acetoacetic esters and their derivatives in the late 19th century was foundational.[2] The general method for synthesizing acetoacetanilides involves the reaction of an aniline derivative with a reactant that can provide the acetoacetyl group, such as ethyl acetoacetate or diketene.[2]

The value of acetoacetanilides, including the m-xylidide derivative, lies in their active methylene group, which is readily susceptible to electrophilic attack by diazonium salts in what is known as an azo coupling reaction. This reaction forms the basis for the production of a wide range of arylide yellow pigments. Acetoacet-m-xylidide, with its dimethylphenyl group, became a crucial building block for producing specific shades of yellow with desirable properties of lightfastness and chemical resistance.

Physicochemical Properties of Acetoacet-m-xylidide

A comprehensive understanding of the physical and chemical properties of Acetoacet-m-xylidide is essential for its application in synthesis and for safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [3][4][5] |

| Molecular Weight | 205.25 g/mol | [4][5] |

| CAS Number | 97-36-9 | [6] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 88-91 °C | [4][5] |

| Boiling Point | 365.4 °C at 760 mmHg | [4] |

| Density | 1.108 g/cm³ | [4] |

| Flash Point | 148.6 °C | [4] |

| Solubility | Insoluble in water | [3][4] |

| Vapor Pressure | 1.57E-05 mmHg at 25 °C | [4] |

Synthesis of Acetoacet-m-xylidide: Experimental Protocol

The primary method for the industrial synthesis of Acetoacet-m-xylidide involves the reaction of 2,4-dimethylaniline (m-xylidine) with an acetoacetylating agent. The following is a representative experimental protocol based on analogous syntheses of acetoacetanilides.

Reaction: 2,4-Dimethylaniline + Ethyl Acetoacetate → Acetoacet-m-xylidide + Ethanol

Materials:

-

2,4-Dimethylaniline (m-xylidine)

-

Ethyl acetoacetate

-

Xylene (or another suitable high-boiling inert solvent)

-

Catalytic amount of a weak acid (optional)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, charge 2,4-dimethylaniline and xylene.

-

Begin stirring and heat the mixture to a moderate temperature (e.g., 80-100 °C).

-

Slowly add ethyl acetoacetate to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, raise the temperature of the reaction mixture to reflux (approximately 140-150 °C).

-

The ethanol produced during the reaction will begin to distill off. The reaction is driven to completion by the removal of ethanol.

-

Monitor the reaction progress by tracking the amount of ethanol collected or by analytical methods such as thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), the reaction mixture is cooled.

-

The Acetoacet-m-xylidide product will precipitate out of the solvent upon cooling.

-

The solid product is collected by filtration and washed with a small amount of cold solvent (e.g., xylene or hexane) to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield Acetoacet-m-xylidide as a crystalline powder.

Purification:

For higher purity, the crude Acetoacet-m-xylidide can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Key Chemical Reactions and Signaling Pathways

The most significant chemical reaction involving Acetoacet-m-xylidide is its use as a coupling component in the synthesis of azo pigments.

Synthesis of Acetoacet-m-xylidide

The synthesis of Acetoacet-m-xylidide from 2,4-dimethylaniline and ethyl acetoacetate is a nucleophilic acyl substitution reaction.

Caption: Synthesis of Acetoacet-m-xylidide.

Azo Coupling Reaction for Pigment Synthesis

Acetoacet-m-xylidide is a key component in the synthesis of diarylide yellow pigments, such as Pigment Yellow 14.[7][8] The process involves the reaction of a tetrazotized benzidine derivative with two equivalents of Acetoacet-m-xylidide. The following diagram illustrates the general principle of the azo coupling reaction.

Caption: Azo coupling reaction mechanism.

Experimental Protocol for Azo Coupling (Hydrazone Synthesis):

The following is a generalized protocol for the coupling of a diazonium salt with Acetoacet-m-xylidide to form a hydrazone, which is the stable tautomer of the resulting azo compound.[1]

Materials:

-

An aromatic amine (e.g., sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Acetoacet-m-xylidide

-

Sodium acetate

-

Ethanol

Procedure:

-

Diazotization:

-

Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt solution.

-

-

Coupling:

-

In a separate vessel, dissolve Acetoacet-m-xylidide and sodium acetate in a mixture of ethanol and water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the Acetoacet-m-xylidide solution with vigorous stirring.

-

A colored precipitate of the hydrazone product will form immediately.

-

Continue stirring in the ice bath for a specified time to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with water and then with a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

-

Dry the product to obtain the purified hydrazone pigment.

-

Applications of Acetoacet-m-xylidide

The primary application of Acetoacet-m-xylidide is as an intermediate in the synthesis of organic pigments.[5] Specifically, it is a crucial precursor for several "Pigment Yellow" colorants used in:

-

Printing Inks: Providing specific yellow shades for various printing processes.

-

Paints and Coatings: Imparting color to decorative and industrial coatings.

-

Plastics: Used as a colorant for various plastic materials.

Beyond pigments, Acetoacet-m-xylidide and its derivatives have been investigated for applications in pharmaceuticals and as intermediates in the synthesis of other complex organic molecules.

Conclusion

Acetoacet-m-xylidide, a derivative of the historically significant acetoacetanilide class of compounds, remains a cornerstone in the production of a range of yellow organic pigments. Its discovery and development are a direct consequence of the pioneering work in diazo chemistry in the 19th century. A thorough understanding of its synthesis, physicochemical properties, and reaction mechanisms is vital for its continued application in the chemical industry and for the exploration of new uses in materials science and drug development. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acetoacet-m-xylidide(97-36-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemicalmarket.net [chemicalmarket.net]

- 5. Aceto Acet Meta Xylidine (AAMX ) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 6. Acetoacet-M-Xylidide Manufacturer & Suppliers |ELRASA-AAMX - Elchemy [elchemy.com]

- 7. US8034174B2 - Diarylide yellow pigments - Google Patents [patents.google.com]

- 8. CN108690365A - A kind of preparation method of the pigment Yellow 14 of easy filtration drying - Google Patents [patents.google.com]

Toxicological Profile of N-(3,4-dimethylphenyl)-3-oxobutanamide: An In-depth Technical Guide

Executive Summary

N-(3,4-dimethylphenyl)-3-oxobutanamide is an organic compound for which specific toxicological data is scarce. To provide a preliminary hazard assessment, this document evaluates the known toxicological profiles of its constituent moieties that would be formed upon metabolic cleavage: 3,4-dimethylaniline (also known as 3,4-xylidine) and acetoacetamide.

The primary toxicological concern stems from the 3,4-dimethylaniline portion, which exhibits moderate acute oral toxicity and is a suspected human carcinogen. It is known to cause adverse effects on the blood, liver, and kidneys. Acetoacetamide, the other potential metabolite, demonstrates low acute toxicity but can be an irritant to the skin, eyes, and respiratory system. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations to aid in understanding the potential toxicological pathways.

Quantitative Toxicological Data

The following tables summarize the available acute toxicity data for the potential metabolites of N-(3,4-dimethylphenyl)-3-oxobutanamide.

Table 1: Acute Oral Toxicity Data for Potential Metabolites

| Chemical Name | CAS Number | Test Species | Route | LD50 | Reference |

| 3,4-Dimethylaniline | 95-64-7 | Rat | Oral | 812 mg/kg | [1][2] |

| 3,4-Dimethylaniline | 95-64-7 | Mouse | Oral | 707 mg/kg | [3] |

| Acetoacetamide | 5977-14-0 | Rat | Oral | > 5000 mg/kg | [4] |

Table 2: Other Toxicity Endpoints for Potential Metabolites

| Chemical Name | CAS Number | Toxicity Endpoint | Observation | Reference |

| 3,4-Dimethylaniline | 95-64-7 | Carcinogenicity | Suspected human carcinogen | [5] |

| 3,4-Dimethylaniline | 95-64-7 | Target Organs | Lungs, liver, kidneys, blood | [5] |

| 3,4-Dimethylaniline | 95-64-7 | Skin Contact | Irritation, may be absorbed through the skin | [5] |

| Acetoacetamide | 5977-14-0 | Skin Irritation | Causes skin irritation | [6] |

| Acetoacetamide | 5977-14-0 | Eye Irritation | Causes serious eye irritation | [6] |

| Acetoacetamide | 5977-14-0 | Respiratory Irritation | May cause respiratory irritation | [6] |

Potential Metabolic Pathway and Toxicological Implication

The metabolic fate of N-(3,4-dimethylphenyl)-3-oxobutanamide has not been empirically determined. However, a plausible metabolic pathway involves the hydrolysis of the amide bond, yielding 3,4-dimethylaniline and acetoacetamide. The toxicological profile of the parent compound is likely to be influenced by the properties of these metabolites.

Caption: Potential metabolic breakdown of N-(3,4-dimethylphenyl)-3-oxobutanamide and associated toxicities.

Experimental Protocols

Due to the absence of specific studies on N-(3,4-dimethylphenyl)-3-oxobutanamide, this section outlines a generic experimental protocol for an acute oral toxicity study based on the now-rescinded OECD Test Guideline 401, which was referenced in the assessment of a related xylidine isomer.[7][8] This provides a framework for how such data, as presented in Table 1, would be generated.

Acute Oral Toxicity Assessment (Based on OECD TG 401)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[7]

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used.[7] Animals are acclimatized to laboratory conditions before the study.[7]

Procedure:

-

Fasting: Animals are fasted prior to dosing (e.g., overnight for rats).[7]

-

Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose level per group.[7] A vehicle control group is also included.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[7]

-

Data Analysis: The LD50 is calculated using a statistical method.[7]

Caption: Generalized workflow for an acute oral toxicity study.

Inferred Hazard Profile and Risk Assessment

Based on the toxicological data of its potential metabolites, N-(3,4-dimethylphenyl)-3-oxobutanamide should be handled with caution.

-

Acute Toxicity: The compound may exhibit moderate acute toxicity if ingested, primarily due to the formation of 3,4-dimethylaniline.

-

Irritation: It may act as an irritant to the skin, eyes, and respiratory tract, a property likely contributed by the acetoacetamide moiety.

-

Chronic Toxicity/Carcinogenicity: Long-term exposure could pose a carcinogenic risk, a significant concern associated with 3,4-dimethylaniline. Symptoms of chronic exposure to 3,4-dimethylaniline may include effects on the nervous system, blood, liver, and kidneys.[5]

Professionals handling this substance should employ appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and work in a well-ventilated area.

Conclusion

References

- 1. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]

- 4. Acetoacetamide - Safety Data Sheet [chemicalbook.com]

- 5. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Profile of N-(3,4-dimethylphenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(3,4-dimethylphenyl)-3-oxobutanamide, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on the known spectroscopic data of its close structural isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide, and fundamental principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(3,4-dimethylphenyl)-3-oxobutanamide. These predictions are derived from the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Notes |

| ~9.5 - 10.5 | br s | 1H | N-H (amide) | Broad singlet, chemical shift can be concentration and solvent dependent. |

| ~7.3 - 7.5 | m | 2H | Ar-H | Aromatic protons ortho to the amide group. |

| ~7.1 | d | 1H | Ar-H | Aromatic proton para to the amide group. |

| 3.45 | s | 2H | -CH₂- | Methylene protons between the two carbonyl groups. |

| 2.29 | s | 3H | -C(O)CH₃ | Methyl protons of the acetyl group. |

| 2.24 | s | 6H | Ar-CH₃ | Two methyl groups on the aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted Notes |

| ~205 | C=O (ketone) | Ketonic carbonyl carbon. |

| ~169 | C=O (amide) | Amide carbonyl carbon. |

| ~138 | Ar-C | Aromatic carbon attached to the amide nitrogen. |

| ~137 | Ar-C | Aromatic carbon with methyl substituent. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~117 | Ar-CH | Aromatic methine carbon. |

| ~50 | -CH₂- | Methylene carbon. |

| ~30 | -C(O)CH₃ | Acetyl methyl carbon. |

| ~20 | Ar-CH₃ | Aromatic methyl carbons. |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Predicted Vibration Mode |

| ~3280 | N-H | Amide N-H stretch |

| ~3050 | C-H | Aromatic C-H stretch |

| ~2950 | C-H | Aliphatic C-H stretch |

| ~1715 | C=O | Ketone C=O stretch |

| ~1660 | C=O | Amide I band (C=O stretch) |

| ~1600, ~1500 | C=C | Aromatic C=C stretch |

| ~1540 | N-H | Amide II band (N-H bend) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 205 | [M]⁺ | Molecular ion |

| 163 | [M - CH₂CO]⁺ | Loss of ketene from the molecular ion. |

| 121 | [CH₃C₆H₃NHCO]⁺ | Cleavage of the butanamide chain. |

| 106 | [CH₃C₆H₃N]⁺ | Further fragmentation of the amide portion. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters should be optimized for the best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-(3,4-dimethylphenyl)-3-oxobutanamide in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically perform a background subtraction to provide the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or after separation by liquid chromatography.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Pigments using Acetoacetanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diarylide yellow azo pigments using N-(substituted-phenyl)-3-oxobutanamide derivatives as coupling components. The protocols and data presented focus on C.I. Pigment Yellow 13, a commercially significant pigment synthesized from N-(2,4-dimethylphenyl)-3-oxobutanamide. While the initial request specified the 3,4-dimethylphenyl isomer, detailed synthetic protocols and performance data are more readily available for the closely related and structurally similar 2,4-dimethylphenyl derivative, which serves as an excellent model for this class of pigments.

Introduction to Diarylide Yellow Pigments

Diarylide yellow pigments are a class of azo pigments known for their bright yellow hues, good color strength, and stability. They are synthesized through a two-step process: the diazotization of an aromatic diamine, followed by an azo coupling reaction with an acetoacetanilide derivative. The specific substituents on both the diamine and the acetoacetanilide components allow for the fine-tuning of the final pigment's properties, such as shade, lightfastness, heat stability, and solvent resistance.

The general structure of these pigments involves two acetoacetanilide units linked to a biphenyl group through two azo (-N=N-) linkages. The coupling component, an N-aryl-3-oxobutanamide, plays a crucial role in determining the final characteristics of the pigment.

Application of N-(2,4-dimethylphenyl)-3-oxobutanamide in Pigment Synthesis

N-(2,4-dimethylphenyl)-3-oxobutanamide is a key intermediate in the synthesis of C.I. Pigment Yellow 13. In this application, it acts as the coupling component that reacts with the tetrazotized 3,3'-dichlorobenzidine. The resulting pigment is valued for its use in printing inks, plastics, and paints.[1]

Experimental Protocols

Protocol 1: Synthesis of C.I. Pigment Yellow 13

This protocol outlines the laboratory-scale synthesis of C.I. Pigment Yellow 13 through the tetrazotization of 3,3'-dichlorobenzidine and subsequent coupling with N-(2,4-dimethylphenyl)-3-oxobutanamide.

Materials:

-

3,3'-Dichlorobenzidine

-

Hydrochloric acid (30%)

-

Sodium nitrite

-

N-(2,4-dimethylphenyl)-3-oxobutanamide (also known as 2',4'-Dimethylacetoacetanilide)

-

Sodium hydroxide

-

Sodium acetate

-

Acetic acid

-

Surfactant (e.g., anionic polyacrylamide)

-

Distilled water

-

Ice

Equipment:

-

Reaction beakers/flasks

-

Stirring apparatus

-

Thermometer

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

Part A: Preparation of the Tetrazo Component (Diazonium Salt Solution)

-

In a suitable beaker, prepare a slurry by adding 3,3'-dichlorobenzidine to a solution of hydrochloric acid in water. Stir at room temperature.

-

Cool the slurry to 0-5 °C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled slurry while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the tetrazo component.

Part B: Preparation of the Coupling Component Solution

-

In a separate, larger beaker, dissolve N-(2,4-dimethylphenyl)-3-oxobutanamide in an aqueous solution of sodium hydroxide. A surfactant can be added at this stage to aid in dispersion.[2]

-

Stir the mixture until a clear solution is obtained.

-

In another vessel, prepare a buffer solution of sodium acetate and acetic acid in water.[2]

-

Slowly add the coupling component solution to the buffer solution with vigorous stirring to precipitate the coupling component as a fine dispersion. Adjust the pH to 6.4-6.7.[2]

-

Cool the dispersion to 12-18 °C.[2]

Part C: Azo Coupling Reaction

-

Slowly add the cold tetrazo component solution (from Part A) to the cooled coupling component dispersion (from Part B) under vigorous stirring.[2]

-

Maintain the temperature of the reaction mixture between 12-18 °C and control the pH to 3.5-4.0 during the addition.[2]

-

After the addition is complete, continue stirring for 20-50 minutes.[2]

-

Gradually heat the pigment slurry to 90-100 °C and hold at this temperature for 45-60 minutes to complete the reaction and promote pigment crystallization.[2][3]

Part D: Isolation and Drying

-

Allow the pigment slurry to cool.

-

Filter the pigment using a Buchner funnel.

-

Wash the filter cake thoroughly with water until the filtrate is neutral and free of soluble salts.

-

Dry the pigment in an oven at 60-80 °C to a constant weight.

-

The dried product is C.I. Pigment Yellow 13.

Data Presentation

The following tables summarize the key physical, chemical, and performance properties of N-(2,4-dimethylphenyl)-3-oxobutanamide and the resulting C.I. Pigment Yellow 13.

Table 1: Properties of N-(2,4-dimethylphenyl)-3-oxobutanamide

| Property | Value | Reference |

| CAS Number | 97-36-9 | [4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4][5] |

| Molecular Weight | 205.25 g/mol | [4][5] |

| Appearance | Colorless to yellowish solid/powder | [5] |

| Melting Point | 88-91 °C | [4] |

| Boiling Point | 343.93 °C (estimated) | [4] |

| Flash Point | 171 °C | [4][5] |

| Density | 1.24 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

Table 2: Properties and Performance Data of C.I. Pigment Yellow 13

| Property | Value | Reference |

| C.I. Name | Pigment Yellow 13 | [6][7] |

| C.I. Number | 21100 | [6][7] |

| CAS Number | 5102-83-0 | [6][7] |

| Molecular Formula | C₃₆H₃₄Cl₂N₆O₄ | [8] |

| Molecular Weight | 685.60 g/mol | [8] |

| Appearance | Yellow powder | [6] |

| Shade | Reddish Yellow | [6][7] |

| Density | 1.5 - 1.6 g/cm³ | [6][7] |

| Melting Point | 344 °C | [1] |

| Heat Stability | 180 °C | [7] |

| Light Fastness (1-8 scale) | 5 | [6][7] |

| Water Resistance (1-5 scale) | 5 | [7] |

| Acid Resistance (1-5 scale) | 5 | [6][7] |

| Alkali Resistance (1-5 scale) | 5 | [6][7] |

| Oil Resistance (1-5 scale) | 4 | [7] |

| Oil Absorption | 30-50 ml/100g | [6] |

Visualizations

Diagrams of Synthesis Workflow and Molecular Structures

The following diagrams illustrate the synthesis process of C.I. Pigment Yellow 13 and the molecular structures of the key components.

Caption: Synthesis workflow for C.I. Pigment Yellow 13.

Caption: Molecular structures of reactants and product.

References

- 1. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]

- 2. CN103387752A - Preparation technology of P.Y.13 permanent yellow pigment - Google Patents [patents.google.com]

- 3. CA1182113A - Process for improving the application properties of pigment yellow 13 - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. union-pigment.com [union-pigment.com]

- 7. Pigment Yellow 13(Permanent Yellow GR)_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]

- 8. union-pigment.com [union-pigment.com]

Application Notes and Protocols for the Synthesis of Pigment Yellow 14 Utilizing Acetoacet-o-toluidide

Introduction

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment widely utilized in the manufacturing of inks, plastics, and coatings due to its bright greenish-yellow hue, strong tinting power, and good performance properties.[1] Chemically, it is synthesized through a two-stage process involving the diazotization of 3,3'-dichlorobenzidine followed by an azo coupling reaction with acetoacet-o-toluidide (AAMX).[1][2][3] This document provides detailed protocols for both traditional batch synthesis and a modern continuous-flow microreactor synthesis approach, along with key technical data and a visual representation of the synthesis workflow.

Physicochemical Properties of Pigment Yellow 14

A summary of the key quantitative data and properties of Pigment Yellow 14 is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₃₄H₃₀Cl₂N₆O₄[3][4] |

| Molecular Weight | 657.55 g/mol [3][4] |

| C.I. Name | Pigment Yellow 14[4] |

| C.I. Number | 21095 |

| CAS Number | 5468-75-7[4] |

| Appearance | Yellow powder[4] |

| Hue | Greenish Yellow[4] |

| Melting Point | 190-200°C[4] |

| Heat Resistance | 180°C[4] |

| Density | 1.5 g/cm³[4] |

| Oil Absorption | 40-45%[4] |

| pH | 7-8[4] |

| Solubility | Insoluble in water; soluble in organic solvents[4] |

Experimental Protocols

The synthesis of Pigment Yellow 14 is primarily a two-step process: the tetrazotization of 3,3'-dichlorobenzidine and the subsequent azo coupling with acetoacet-o-toluidide (AAMX).[5]

Logical Workflow for Pigment Yellow 14 Synthesis

The overall process can be visualized as a sequence of steps starting from the raw materials and proceeding through the key chemical transformations to the final product.

Caption: Synthesis workflow for Pigment Yellow 14.

Protocol 1: Traditional Batch Synthesis

This protocol is based on conventional laboratory-scale batch processing.

Materials:

-

3,3'-Dichlorobenzidine (DCB)

-

Hydrochloric acid (35%)

-

Sodium nitrite (NaNO₂)

-

Acetoacet-o-toluidide (AAMX)

-

Sodium hydroxide (NaOH)

-

Sodium acetate

-

Acetic acid

-

Ice

-

Deionized water

Procedure:

Part A: Preparation of the Tetrazonium Salt Solution

-

In a suitable reaction vessel equipped with a stirrer and thermometer, add 283 parts of hydrochloric acid to 2000 parts of purified water.[6]

-

To this solution, add 200 parts of 3,3'-dichlorobenzidine to form a mixed solution.[6]

-

Stir the mixture vigorously to break the DCB into fine particles.[6]

-

Cool the mixture to 0°C by adding approximately 2000 parts of ice/frozen water.[6]

-

Slowly add a solution of 115 parts of sodium nitrite in water to the cooled DCB slurry while maintaining the temperature at 0-5°C.[6]

-

Stir the mixture for approximately 120 minutes, ensuring the diazotization is complete. Completeness can be checked using potassium iodide-starch paper, which should show a slight blue color.[6]

-

Add a small amount of sulfamic acid (e.g., 1.5 parts) to neutralize any excess nitrous acid until the KI paper test is colorless.[6] The resulting solution is the tetrazonium salt of DCB.

Part B: Preparation of the Coupling Component Solution

-

In a separate vessel, dissolve a molar equivalent of acetoacet-o-toluidide (AAMX) in a dilute aqueous solution of sodium hydroxide.[7] For instance, 363 parts of AAMX can be dissolved in an aqueous solution containing 115 parts of sodium hydroxide.[7]

-

This solution will be used for the coupling reaction.

Part C: Azo Coupling Reaction

-

Prepare a coupling vessel containing a buffer solution. A buffer of sodium acetate in water, adjusted with acetic acid to a pH of 4.0-4.5, is suitable.[8]

-

Simultaneously and slowly add the tetrazonium salt solution (Part A) and the AAMX solution (Part B) to the buffered solution under vigorous stirring.

-

Maintain the temperature of the reaction mixture below 20°C.

-

The pH of the reaction should be continuously monitored and maintained between 4.0 and 4.5.[8]

-

After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[9]

-

The formation of a yellow precipitate indicates the synthesis of Pigment Yellow 14.

Part D: Isolation and Purification

-

Heat the pigment slurry to 70-90°C and hold for 30 minutes to promote particle growth and stabilization.[9][10]

-

Allow the slurry to cool to room temperature.

-

Filter the precipitate using a Buchner funnel or a filter press.[1]

-

Wash the filter cake thoroughly with water to remove inorganic salts and other impurities until the conductivity of the filtrate is low.[1]

-

Dry the pigment in an oven at 80-90°C to a constant weight.[9][10]

-

The dried pigment can be pulverized to obtain a fine powder.

Protocol 2: Continuous-Flow Synthesis Using a Microreactor

This method offers enhanced control over reaction parameters, potentially leading to higher purity and more uniform particle size distribution.[5][11] A three-stream micromixing process is described here.[5][11]

Materials and Equipment:

-

Syringe pumps or HPLC pumps (3)

-

Micromixer (e.g., T-junction or interdigital micromixer)

-

Delay loop tubing

-

Collection vessel

-

Reactant solutions prepared as follows:

-

Stream 1 (Tetrazo Salt): Prepare a solution of tetrazotized DCB as described in Protocol 1, Part A.

-

Stream 2 (Coupling Component): Prepare an alkaline solution of AAMX as described in Protocol 1, Part B.

-

Stream 3 (Buffer): An acetic acid/sodium acetate buffer solution.

-

Procedure:

-

Set up the microreactor system with three inlet streams converging at the micromixer and an outlet leading to a delay loop and then to a collection vessel.

-

Set the desired flow rates for the three pumps. For example, the volume flow rates of the DCB diazonium salt solution and the AAMX alkaline solution could be set to 20 mL/min, while the buffer solution flow rate is set to 40 mL/min.[11]

-

The pH of the reaction is precisely controlled by the concentration and flow rate of the buffer solution.[5][11]

-

The reaction temperature is typically maintained at around 20°C.[11]

-

Pump the three solutions simultaneously into the micromixer. The rapid mixing initiates the azo coupling reaction.

-

The reacting mixture flows through the delay loop tube to ensure sufficient residence time for the reaction to complete.

-

The resulting pigment slurry is collected in the collection vessel.

-

The collected pigment is then isolated and purified using the same steps (heating, filtration, washing, and drying) as described in Protocol 1, Part D.

Advantages of the Microreactor Method:

-

Improved control over pH, leading to higher product purity.[5][11]

-

Enhanced mixing efficiency, resulting in smaller and more uniform particle sizes.[5]

-

Increased safety due to the small reaction volumes.[5]

-

Studies have shown that a three-stream micromixing process can increase the purity of Pigment Yellow 14 by 9.41% compared to a two-stream process.[5][11]

Concluding Remarks

The synthesis of Pigment Yellow 14 from acetoacet-o-toluidide (AAMX) and 3,3'-dichlorobenzidine is a well-established industrial process.[12] The choice between a batch or continuous-flow synthesis will depend on the desired scale, required product specifications, and available equipment. For research and development, the microreactor approach offers significant advantages in process control and optimization. For large-scale production, traditional batch methods are still prevalent. In all cases, careful control of reaction parameters, particularly temperature and pH, is crucial for obtaining a high-quality pigment with desirable coloristic and performance properties.

References

- 1. Page loading... [guidechem.com]

- 2. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]

- 3. Pigment Yellow 14 - Wikipedia [en.wikipedia.org]

- 4. Pigment Yellow 14 Manufacturer – PY14 Producer [qualitron.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103773059A - Preparation method of C.I.14 pigment yellow 2GSRW - Google Patents [patents.google.com]

- 7. JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof - Google Patents [patents.google.com]

- 8. CN108690365A - A kind of preparation method of the pigment Yellow 14 of easy filtration drying - Google Patents [patents.google.com]

- 9. CN103102712B - Industrial production method for pigment yellow 81 - Google Patents [patents.google.com]

- 10. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Azo Coupling [organic-chemistry.org]

Application of Acetoacet-m-xylidide in the Synthesis of a Novel Fungicide Candidate

Application Note AC-2025-01

Introduction

Acetoacet-m-xylidide (AAMX), chemically known as N-(2,4-dimethylphenyl)-3-oxobutanamide, is a versatile chemical intermediate. While its primary industrial application lies in the manufacturing of organic pigments and dyes, its inherent chemical reactivity makes it a candidate for broader applications, including the synthesis of agrochemicals.[1][2] The structure of AAMX features an active methylene group flanked by two carbonyl groups, which serves as a key reactive site for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is analogous to that of other acetoacetanilides which are precursors to established agrochemicals, such as the oxathiin carboxamide class of fungicides.[3][4][5][6]

This document outlines a representative synthetic protocol for a novel oxathiin carboxamide fungicide, designated here as Fungicide-XY, using Acetoacet-m-xylidide as the starting material. This protocol demonstrates the potential utility of AAMX as a building block in the development of new crop protection agents. The target compound, Fungicide-XY, is structurally related to the systemic fungicide Carboxin and is expected to exhibit activity against fungal pathogens by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[3]

Synthesis Pathway

The synthesis of the hypothetical fungicide, 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide, N-(2,4-dimethylphenyl) (Fungicide-XY), proceeds via a two-step sequence starting from Acetoacet-m-xylidide. The first step involves the α-chlorination of the active methylene group, followed by a condensation reaction with 2-mercaptoethanol to form the heterocyclic oxathiin ring.

Caption: Synthetic route to Fungicide-XY from Acetoacet-m-xylidide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)-3-oxobutanamide (Intermediate)

Objective: To synthesize the chlorinated intermediate from Acetoacet-m-xylidide.

Materials:

-

Acetoacet-m-xylidide (AAMX)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas (N₂)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Acetoacet-m-xylidide (20.5 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure intermediate as a white solid.

Protocol 2: Synthesis of Fungicide-XY

Objective: To synthesize the final oxathiin carboxamide fungicide from the chlorinated intermediate.

Materials:

-

2-Chloro-N-(2,4-dimethylphenyl)-3-oxobutanamide

-

2-Mercaptoethanol

-

Sodium hydroxide (NaOH)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH)

-

Dean-Stark apparatus

Procedure:

-

In a 500 mL round-bottom flask, dissolve the chlorinated intermediate (23.9 g, 0.1 mol) in 200 mL of toluene.

-

Add 2-mercaptoethanol (7.8 g, 0.1 mol) to the solution.

-

Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water and stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Separate the layers and wash the organic layer with water to remove salts.

-

Add a catalytic amount of p-toluenesulfonic acid (0.2 g) to the toluene solution and equip the flask with a Dean-Stark apparatus.

-

Heat the mixture to reflux and collect the water azeotropically. Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

The resulting solid is purified by recrystallization from ethyl acetate/hexane to yield Fungicide-XY as off-white crystals.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Fungicide-XY.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Molar Ratio (AAMX:Reagent) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | α-Chlorination | 1 : 1.1 (SO₂Cl₂) | 0 - 25 | 2.5 | 85 | >95 |

| 2 | Cyclization | 1 : 1 (Intermediate:Mercaptoethanol) | Reflux | 6 | 78 | >98 |

Table 2: Physicochemical Properties of Synthesized Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Acetoacet-m-xylidide | C₁₂H₁₅NO₂ | 205.25 | 88 - 91 | White Powder |

| Intermediate | C₁₂H₁₄ClNO₂ | 239.70 | 105 - 108 | White Solid |

| Fungicide-XY | C₁₄H₁₇NO₂S | 263.36 | 132 - 135 | Off-white Crystals |

Logical Workflow

The experimental workflow follows a logical progression from starting material activation to the final cyclization step to form the desired heterocyclic compound.

Caption: Experimental workflow for the two-step synthesis of Fungicide-XY.

Conclusion

Acetoacet-m-xylidide serves as a viable starting material for the synthesis of heterocyclic compounds with potential agrochemical applications. The protocol detailed herein for the synthesis of a novel oxathiin carboxamide, Fungicide-XY, illustrates a practical application of its reactive methylene chemistry. This representative synthesis provides a framework for researchers and scientists in the agrochemical industry to explore Acetoacet-m-xylidide and its derivatives as building blocks for the discovery and development of new fungicidal agents. Further investigation into the structure-activity relationship and biological efficacy of Fungicide-XY and related analogs is warranted.

References

- 1. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Oxycarboxin - Wikipedia [en.wikipedia.org]

- 4. Buy Oxycarboxin | 5259-88-1 [smolecule.com]

- 5. New synthesis of carboxin and oxycarboxin pesticides: application to the preparation of their new analogues substituted at the C-2 methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of N-(3,4-dimethylphenyl)-3-oxobutanamide. The primary and most established method is High-Performance Liquid Chromatography (HPLC), particularly in the context of its role as a process impurity in the manufacturing of Diclofenac Sodium. While specific validated methods using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound are not widely documented in publicly available literature, this guide also presents potential starting protocols for these techniques based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for the quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide, often as a related substance in pharmaceutical products. The following protocol is based on the principles outlined in the European Pharmacopoeia for the analysis of related substances in Diclofenac Sodium.

Experimental Protocol: RP-HPLC for the Quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide

1. Objective: To quantify the amount of N-(3,4-dimethylphenyl)-3-oxobutanamide in a sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents:

-

N-(3,4-dimethylphenyl)-3-oxobutanamide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade or purified water)

-

Sample containing N-(3,4-dimethylphenyl)-3-oxobutanamide

3. Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Chromatographic column: Octadecylsilane bonded silica gel column (C18), 5 µm particle size, 4.6 mm x 250 mm (or similar)

-

Data acquisition and processing software

4. Chromatographic Conditions:

-

Mobile Phase A: Ammonium acetate solution

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-based gradient program should be developed to ensure adequate separation of the analyte from other components in the sample matrix. A typical starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

5. Preparation of Solutions:

-

Ammonium Acetate Solution (Mobile Phase A): Prepare a solution of a suitable concentration (e.g., 0.05 M) of ammonium acetate in water and adjust the pH if necessary. Filter through a 0.45 µm membrane filter.

-

Standard Solution: Accurately weigh a known amount of N-(3,4-dimethylphenyl)-3-oxobutanamide reference standard and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water) to prepare a stock solution. Further dilute the stock solution to prepare working standard solutions at different concentration levels for calibration.

-

Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard solution to achieve a target concentration of the analyte within the calibration range.

6. System Suitability: Before sample analysis, inject a system suitability solution (a solution containing the analyte and potentially other known impurities) to verify the performance of the chromatographic system. Key parameters to assess include:

-

Resolution: The resolution between the analyte peak and any adjacent peaks should be greater than 1.5.

-

Tailing Factor: The tailing factor for the analyte peak should be between 0.8 and 1.5.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0% for both peak area and retention time.

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standard solutions.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Determine the concentration of N-(3,4-dimethylphenyl)-3-oxobutanamide in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Note: These values are typical and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Workflow: HPLC Analysis

Caption: Workflow for the quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) - Proposed Method

Proposed Experimental Protocol: LC-MS/MS

1. Objective: To develop a sensitive and selective method for the quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials and Reagents:

-

Same as HPLC method, with the addition of an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Formic acid (LC-MS grade)

3. Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

UPLC or HPLC system.

-

Chromatographic column: A shorter, smaller particle size C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for faster analysis.

4. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A fast gradient is typically used in LC-MS/MS.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for N-(3,4-dimethylphenyl)-3-oxobutanamide will need to be determined by direct infusion of a standard solution into the mass spectrometer.

-

Hypothetical Precursor Ion [M+H]⁺: m/z 206.1

-

Hypothetical Product Ions: To be determined experimentally.

-

5. Sample Preparation:

-

Sample preparation may require a clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices, to minimize matrix effects.

Logical Relationship: Method Development for LC-MS/MS

Caption: Logical workflow for the development of an LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method

GC-MS can be an alternative technique for the analysis of N-(3,4-dimethylphenyl)-3-oxobutanamide, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

Proposed Experimental Protocol: GC-MS

1. Objective: To develop a GC-MS method for the quantification of N-(3,4-dimethylphenyl)-3-oxobutanamide.

2. Derivatization (if necessary):

-

The active hydrogen on the amide group may cause peak tailing. Derivatization, such as silylation (e.g., with BSTFA), can improve peak shape and thermal stability.

3. Instrumentation:

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

GC column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

4. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

5. Sample Preparation:

-

The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is performed, the reaction mixture may be directly injected after quenching the reaction.

Experimental Workflow: GC-MS Analysis with Derivatization

Caption: Workflow for GC-MS analysis including a derivatization step.

Summary of Analytical Methods

| Analytical Method | Primary Application | Advantages | Considerations |